methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate
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Overview
Description
Methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, is characterized by the presence of a benzimidazole ring substituted with a methyl group and a sulfanyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with methyl bromoacetate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
Methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound with a wide range of biological activities.
2-Methyl-1H-benzimidazole: A methyl-substituted derivative with enhanced biological properties.
1-Methyl-1H-benzimidazole-2-thiol:
Uniqueness
Methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate is unique due to the presence of both a methyl group and a sulfanyl acetate moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
methyl 2-(1-methylbenzimidazol-2-yl)sulfanylacetate |
InChI |
InChI=1S/C11H12N2O2S/c1-13-9-6-4-3-5-8(9)12-11(13)16-7-10(14)15-2/h3-6H,7H2,1-2H3 |
InChI Key |
HZAXAWRURYWUBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)OC |
Origin of Product |
United States |
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